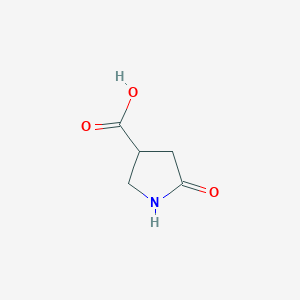

5-Oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

5-Oxopyrrolidine-3-carboxylic acid, also known by its CAS Number 30948-17-5, is a compound with the molecular formula C5H7NO3 . It is a solid substance and has a molecular weight of 129.12 .

Synthesis Analysis

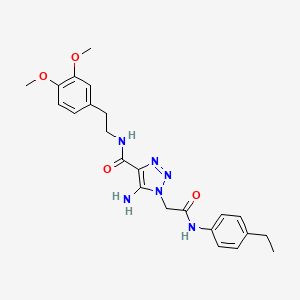

A series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride reaction . Another method involved the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .Molecular Structure Analysis

The molecular structure of 5-Oxopyrrolidine-3-carboxylic acid can be represented by the InChI codeInChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) and the canonical SMILES C1C(CNC1=O)C(=O)O . Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, showing its potential as a versatile scaffold in chemical reactions .Physical And Chemical Properties Analysis

5-Oxopyrrolidine-3-carboxylic acid has a molecular weight of 129.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 129.042593085 g/mol . The topological polar surface area is 66.4 Ų .Applications De Recherche Scientifique

Analgesic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines, have been found to possess analgesic effects .

Antihypoxic Effects

These compounds also exhibit antihypoxic effects, providing potential therapeutic benefits in conditions where oxygen supply to tissues is compromised .

Cell Division Stimulation

Certain derivatives, such as 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids, are known to stimulate the division of isolated monkey kidney cells .

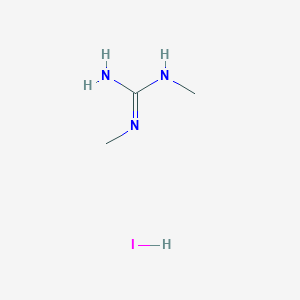

GABA-Receptor Antagonists

Compounds of this class have been suggested as potential GABA-receptor antagonists . This implies potential applications in neurological disorders where GABA receptors play a key role.

Histamine-N-Methyl Transferase Inhibitors

These compounds may also act as histamine-N-methyl transferase inhibitors , which could be useful in managing allergic reactions and other conditions involving histamine release.

Benzodiazepine Receptor Antagonists

They could potentially act as benzodiazepine receptor antagonists , suggesting possible applications in the treatment of anxiety, insomnia, and other conditions.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acids have shown significant antimicrobial activity , making them potential candidates for the development of new antimicrobial agents.

Anti-Inflammatory Agents

These compounds have also been explored as potential anti-inflammatory agents , which could be beneficial in the treatment of various inflammatory conditions.

Mécanisme D'action

Target of Action

The primary target of 5-Oxopyrrolidine-3-carboxylic acid is the Beta-lactamase enzyme found in Escherichia coli . This enzyme is crucial in bacterial resistance to beta-lactam antibiotics, which include penicillins and cephalosporins .

Biochemical Pathways

5-Oxopyrrolidine-3-carboxylic acid is involved in the fatty acid elongation cycle of the FAS-II pathway . It catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-acyl-carrier protein . This is an essential step in the fatty acid elongation cycle, which is crucial for the synthesis of long-chain fatty acids.

Pharmacokinetics

It is known that the compound is a small molecule , which typically suggests good absorption and distribution characteristics

Result of Action

It is suggested that the compound may have potential as aGABA-receptor antagonist , histamine-N-methyl transferase inhibitor , and benzodiazepine receptor antagonist . As a result, it may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Oxopyrrolidine-3-carboxylic acid. For instance, oxidative stress, which can be caused by various environmental factors, can affect the compound’s antioxidant activity

Orientations Futures

Propriétés

IUPAC Name |

5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHQYZRBCSHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxopyrrolidine-3-carboxylic acid | |

CAS RN |

7268-43-1 | |

| Record name | 5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of 5-Oxopyrrolidine-3-carboxylic acid?

A1: The molecular formula for 5-Oxopyrrolidine-3-carboxylic acid is C5H7NO3, and its molecular weight is 129.11 g/mol.

Q2: What are the common structural modifications investigated in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue for antimicrobial activity?

A2: Researchers explored introducing various substituents on the phenyl ring and modifying the carboxylic acid group to generate a library of derivatives. Common modifications included halogenation, the addition of nitro or nitroso groups, and the incorporation of heterocyclic moieties like 5-fluorobenzimidazole and thien-2-yl fragments. These alterations aimed to enhance antimicrobial potency and target specificity. []

Q3: How does the structure of 5-Oxopyrrolidine-3-carboxylic acid derivatives impact their antibacterial activity?

A3: Studies have shown a strong structure-activity relationship (SAR) for this class of compounds. For instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent on the pyrrolidinone ring, particularly when coupled with a 5-fluorobenzimidazole or a thien-2-yl containing hydrazone moiety, exhibit potent activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). [] Additionally, the presence of electron-withdrawing groups like nitro and halogen substituents on the aromatic ring often enhances antibacterial activity. [, ]

Q4: Has 5-Oxopyrrolidine-3-carboxylic acid demonstrated any potential as an Nrf2 enhancer?

A4: Yes, research suggests that 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid, a derivative of 5-Oxopyrrolidine-3-carboxylic acid, exhibits Nrf2 enhancing properties. [, ] This compound was identified through a structure-based virtual screening approach targeting the Nrf2-binding pocket in Keap1, a protein that regulates Nrf2 activity. [] In vitro studies using rat pheochromocytoma PC-12 cells confirmed this compound's ability to activate the Nrf2 pathway in a dose- and time-dependent manner, suggesting potential therapeutic applications for oxidative stress-related diseases. []

Q5: Can you explain the mechanism behind the fluorescence observed in citric acid-urea carbon dots and how 5-Oxopyrrolidine-3-carboxylic acid is involved?

A5: Research has identified 5-Oxopyrrolidine-3-carboxylic acid as a novel blue fluorophore generated during the synthesis of carbon dots from citric acid and urea. [] Although the exact fluorescence mechanism in carbon dots is complex and still debated, this discovery suggests that 5-Oxopyrrolidine-3-carboxylic acid, potentially embedded within a polymer matrix, contributes to the observed luminescence. [] Interestingly, this compound exhibits aggregation-enhanced emission (AEE), meaning its fluorescence intensifies upon aggregation, a property not commonly observed in typical carbon dot fluorophores. []

Q6: What spectroscopic techniques are typically employed to characterize 5-Oxopyrrolidine-3-carboxylic acid and its derivatives?

A6: Researchers commonly use a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm the structure of newly synthesized 5-Oxopyrrolidine-3-carboxylic acid derivatives. [, , ] These techniques provide valuable information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule. In some instances, X-ray diffraction analysis is also utilized to obtain a detailed three-dimensional structure of the compound. []

Q7: Beyond antibacterial and Nrf2 enhancing activities, have any other biological activities been reported for 5-Oxopyrrolidine-3-carboxylic acid derivatives?

A7: Yes, several studies have investigated the potential of 5-Oxopyrrolidine-3-carboxylic acid derivatives for other therapeutic applications. For example, some derivatives demonstrated potent antioxidant activity, even surpassing the activity of well-known antioxidants like ascorbic acid. [] Additionally, researchers have explored the synthesis and evaluation of pyridinyl-pyrrolidones, specifically 1-[6-(4-substituted phenyl)-3-cyano-4-(substituted phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acids, for their anticonvulsant activity. [, ]

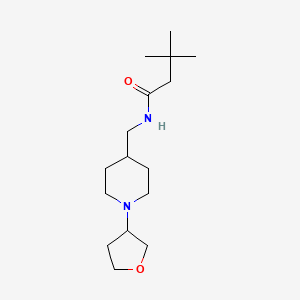

Q8: What synthetic routes are commonly employed to prepare 5-Oxopyrrolidine-3-carboxylic acid and its derivatives?

A8: Several synthetic strategies have been developed to access 5-Oxopyrrolidine-3-carboxylic acid and its derivatives. One common approach involves the reaction of succinic anhydride with various amines, followed by modifications of the carboxylic acid group or the nitrogen atom on the pyrrolidinone ring. [, , , ] Another method utilizes itaconic acid dimethyl ester as a starting material, followed by a sequence of reactions, including Michael addition, cyclization, reduction, and functional group transformations. []

Q9: Have any studies explored the use of 5-Oxopyrrolidine-3-carboxylic acid derivatives in drug delivery systems?

A9: While limited, there is some research focusing on utilizing 5-Oxopyrrolidine-3-carboxylic acid derivatives in drug delivery applications. For example, 1,1'-(Hexane-1,6-Diyl)Bis(5-Oxopyrrolidine-3-Carboxylic Acid) has been investigated as a potential monomer for creating polyanhydride drug delivery systems. [] Polyanhydrides are biodegradable polymers that degrade into biocompatible monomers, making them suitable for controlled drug release applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)